ethyl (1-oxophthalazin-2(1H)-yl)acetate

Medicinal Chemistry Pharmaceutical Intermediates Physicochemical Profiling

This ethyl ester-phthalazinone compound offers a distinct advantage for researchers: it features a balance of stability and reactivity due to its ethyl acetate group (predicted pKa -1.89±0.70), serving as a critical intermediate for aldose reductase inhibitor (ARI) synthesis and the construction of s-triazole frameworks. It enables chemoselective manipulations not possible with the free acid, ensuring high utility in medicinal chemistry programs.

Molecular Formula C12H12N2O3
Molecular Weight 232.23g/mol
CAS No. 18584-72-0
Cat. No. B353115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1-oxophthalazin-2(1H)-yl)acetate
CAS18584-72-0
Molecular FormulaC12H12N2O3
Molecular Weight232.23g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C2=CC=CC=C2C=N1
InChIInChI=1S/C12H12N2O3/c1-2-17-11(15)8-14-12(16)10-6-4-3-5-9(10)7-13-14/h3-7H,2,8H2,1H3
InChIKeyQPVUXEHJLLUSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (1-oxophthalazin-2(1H)-yl)acetate (CAS 18584-72-0) - A Key Phthalazinone Building Block for Heterocyclic Synthesis


Ethyl (1-oxophthalazin-2(1H)-yl)acetate (CAS 18584-72-0) is a phthalazinone derivative characterized by a fused pyridazine‑benzene core with an N‑substituted ethyl acetate group . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing s‑triazole, s‑triazolothiadiazine, and s‑triazolothiadiazole frameworks [1]. It is also an important precursor for oxophthalazinyl acetic acids, which are known to possess aldose reductase inhibitory activity [2]. The ethyl ester functionality provides a balance of stability and reactivity that distinguishes it from the corresponding free acid and other N‑substituted phthalazinone analogs.

Why In‑Class Phthalazinone Analogs Cannot Be Directly Substituted for Ethyl (1-oxophthalazin-2(1H)-yl)acetate


Although phthalazinone derivatives share a common core, substitution at the N‑2 position dramatically alters physicochemical properties, reactivity, and biological behavior. The ethyl acetate group imparts a distinct electronic environment (predicted pKa of -1.89±0.70 for the ester moiety) compared to the carboxylic acid analog (pKa 3.61±0.10), leading to profound differences in solubility, stability, and compatibility with downstream synthetic transformations . Furthermore, the ethyl ester serves as a protecting group that can be selectively hydrolyzed to the free acid under mild conditions, enabling chemoselective manipulations that are not possible with the unprotected acid or other N‑alkyl phthalazinones [1]. The following quantitative evidence demonstrates why this specific compound offers differentiated value that cannot be replicated by simple substitution with its closest analogs.

Quantitative Differentiation Evidence for Ethyl (1-oxophthalazin-2(1H)-yl)acetate vs. Closest Analogs


Physicochemical Differentiation: pKa and Ionization State vs. Free Acid Analog

The ethyl ester exhibits a predicted pKa of -1.89±0.70, indicating that the ester group remains unionized under physiological and typical reaction conditions . In contrast, the corresponding carboxylic acid analog (2-(1-oxophthalazin-2(1H)-yl)acetic acid, CAS 90689-39-7) has a predicted pKa of 3.61±0.10, meaning it exists predominantly in its ionized carboxylate form at neutral pH . This difference translates into altered solubility profiles, membrane permeability, and reactivity in coupling reactions.

Medicinal Chemistry Pharmaceutical Intermediates Physicochemical Profiling

Volatility and Processability: Boiling Point Comparison with Carboxylic Acid Analog

The ethyl ester has a predicted boiling point of 384.3±44.0 °C at atmospheric pressure . While a direct experimental boiling point for the free acid analog is not available, structurally related phthalazinone acetic acids exhibit substantially higher boiling points (e.g., 445.7±47.0 °C for 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetic acid) due to strong intermolecular hydrogen bonding . The lower boiling point of the ethyl ester facilitates removal of volatile byproducts and enables purification by distillation under reduced pressure, an option not available for the acid.

Process Chemistry Purification Scale-up

Synthetic Utility as a Key Intermediate in Heterocyclic Chemistry

Ethyl (1-oxophthalazin-2(1H)-yl)acetate has been explicitly employed as a starting material for the construction of 2-[(4-substituted-5-mercaptotriazol-3-yl)methyl]-1(2H)-oxophthalazines, which are then further elaborated into s-triazolo[5,1-b][1,3]thiazine and s-triazolo[3,4-b][1,3,4]thiadiazine derivatives [1]. In this study, the ethyl ester was reacted with various reagents under controlled conditions to yield a series of novel heterocycles. The corresponding free acid is not reported to undergo the same transformations, likely due to incompatibility of the carboxylic acid moiety with the required reagents (e.g., formation of unwanted amide or decarboxylation side reactions).

Organic Synthesis Heterocyclic Chemistry Drug Discovery

Validated Intermediate for Aldose Reductase Inhibitor Synthesis

US Patent 4,954,629A explicitly describes ethyl (1-oxophthalazin-2(1H)-yl)acetate (referred to as 1(2H)-oxophthalazine-2-acetic acid ethyl ester) as an intermediate in the preparation of oxophthalazinyl acetic acids, which are potent aldose reductase inhibitors [1]. The patent outlines a process wherein the ethyl ester is functionalized to introduce benzothiazole or other heterocyclic side chains, followed by hydrolysis to yield the active carboxylic acid. This validated synthetic route establishes the compound as a critical building block for a well-defined therapeutic target.

Diabetes Complications Aldose Reductase Inhibition Process Chemistry

Commercially Available Purity Grades and Supplier Differentiation

The compound is available from multiple vendors with defined purity specifications, enabling users to select a grade appropriate for their application. ChemScene offers a purity of 97% (Catalog CS-0313667) , while AKSci lists a minimum purity of 95% (Catalog 1407CE) . This range of commercial offerings allows procurement officers to balance cost and purity requirements. In contrast, the free acid analog (CAS 90689-39-7) is typically offered at 95% purity or lower , which may limit its use in sensitive applications without additional purification.

Procurement Quality Control Reproducibility

Optimized Application Scenarios for Ethyl (1-oxophthalazin-2(1H)-yl)acetate Based on Quantitative Evidence


Synthesis of Phthalazinone-Fused Heterocyclic Libraries

This compound is ideally suited as a starting material for the construction of s-triazole, s-triazolothiadiazine, and s-triazolothiadiazole derivatives, as demonstrated by El-Beih et al. [1]. The ethyl ester group remains intact during the initial cyclization steps and can be subsequently hydrolyzed or directly employed in further transformations, providing a versatile handle for library diversification.

Preparation of Aldose Reductase Inhibitor Intermediates

Following the patented process described in US 4,954,629A, the compound serves as a key intermediate for introducing heterocyclic side chains (e.g., benzothiazole) onto the phthalazinone core [2]. The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is the pharmacophore responsible for aldose reductase inhibition. This route is directly applicable to medicinal chemistry programs targeting diabetic complications.

Scale-up and Process Development Requiring Volatile Intermediates

The lower predicted boiling point (384.3±44.0 °C) compared to analogous carboxylic acids (e.g., 445.7±47.0 °C for a related acid) facilitates purification by distillation and improves the handling of volatile byproducts during large-scale synthesis . This property is particularly valuable in process chemistry settings where efficient solvent removal and intermediate isolation are critical.

Quality-Sensitive Synthetic Procedures Requiring High Purity

For applications such as late-stage functionalization or coupling reactions where trace impurities can compromise yield or selectivity, the availability of a 97% purity grade (e.g., from ChemScene) is advantageous . This higher purity reduces the need for additional purification steps and ensures greater batch-to-batch consistency, a key factor in reproducible research and pilot-scale production.

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